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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Validation of (Pyrrolidin-3-yl)methanesulfonyl Fluoride

Abstract This technical guide details the synthesis of (Pyrrolidin-3-yl)methanesulfonyl fluoride , a critical building block for covalent drug discovery and Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike its sulf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis of (Pyrrolidin-3-yl)methanesulfonyl fluoride , a critical building block for covalent drug discovery and Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike its sulfonyl chloride counterparts, the sulfonyl fluoride moiety offers superior hydrolytic stability and chemoselectivity, targeting specific nucleophilic residues (e.g., Tyrosine, Lysine, Serine) within protein binding pockets. This protocol utilizes a robust, four-step sequence starting from commercially available tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, ensuring scalability and high purity. The guide emphasizes mechanistic causality, safety regarding fluoride handling, and analytical validation.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the instability associated with aliphatic sulfonyl chlorides. By generating the sulfonyl chloride in situ and immediately converting it to the stable fluoride, we maximize yield. The final deprotection exploits the unique acid-stability of the S(VI)–F bond.

Strategic Disconnections[1]
  • C–N Bond Cleavage: The final step removes the Boc protecting group. The S–F bond is stable to standard acidic deprotection conditions (HCl/Dioxane), unlike S–Cl bonds.

  • S(VI) Formation: The sulfonyl moiety is introduced via oxidative chlorination of a thioacetate intermediate.

  • C–S Bond Formation: Nucleophilic displacement of a mesylate by thioacetate installs the carbon-sulfur bond.

Retrosynthesis Target (Pyrrolidin-3-yl)methanesulfonyl fluoride (Target) Precursor1 N-Boc-(Pyrrolidin-3-yl) methanesulfonyl fluoride Target->Precursor1 Acid Deprotection (HCl/Dioxane) Precursor2 N-Boc-(Pyrrolidin-3-yl) methanesulfonyl chloride Precursor1->Precursor2 Fluoride Exchange (KHF2) Precursor3 N-Boc-3-(acetylthiomethyl) pyrrolidine Precursor2->Precursor3 Oxidative Chlorination (NCS/HCl) Start N-Boc-3-(hydroxymethyl) pyrrolidine Precursor3->Start Activation & Displacement (MsCl then KSAc)

Figure 1: Retrosynthetic pathway prioritizing the stability of the S(VI)-F bond during the final deprotection step.

Part 2: Step-by-Step Experimental Protocol

Phase 1: Activation and Thioacetate Displacement

Objective: Convert the primary alcohol to a thioacetate via a mesylate intermediate. Starting Material: tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 173340-23-3).

Step 1.1: Mesylation
  • Setup: Charge a flame-dried round-bottom flask with N-Boc-3-(hydroxymethyl)pyrrolidine (1.0 equiv) and anhydrous DCM (0.2 M). Cool to 0 °C.

  • Addition: Add Triethylamine (1.5 equiv) followed by dropwise addition of Methanesulfonyl chloride (MsCl) (1.2 equiv).

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Checkpoint: The mesylate is generally a viscous oil. Proceed immediately to avoid degradation.

Step 1.2: Thioacetate Displacement
  • Reaction: Dissolve the crude mesylate in anhydrous DMF (0.5 M). Add Potassium Thioacetate (KSAc) (1.5 equiv).

  • Conditions: Heat to 60 °C for 4–6 hours. The solution will turn dark orange/brown.

  • Workup: Dilute with water and extract with EtOAc (3x). Wash organic layer extensively with water (to remove DMF) and brine.

  • Purification: Flash column chromatography (0–30% EtOAc in Hexanes).

    • Yield Target: >85% over two steps.[1]

Phase 2: Oxidative Chlorination and Fluorination

Objective: Transform the thioacetate to the sulfonyl fluoride. Critical Safety Note: Sulfonyl chlorides are lachrymators. KHF₂ releases HF in strong acid; use plasticware where possible or glass with caution.

Step 2.1: Oxidative Chlorination
  • Setup: Dissolve the thioacetate (1.0 equiv) in Acetonitrile (MeCN) (0.2 M) and cool to 0 °C.

  • Reagents: Add 2M HCl (20% v/v relative to MeCN). Add N-Chlorosuccinimide (NCS) (4.0 equiv) portion-wise over 20 minutes.

    • Mechanism:[2] NCS/HCl generates electrophilic chlorine in situ, cleaving the thioacetate and oxidizing the sulfur to S(VI).

  • Monitoring: Stir at 0–10 °C for 1 hour. The reaction is complete when the starting material is consumed (TLC).

Step 2.2: Fluoride Exchange (One-Pot)
  • Addition: To the reaction mixture (containing the sulfonyl chloride), add a saturated aqueous solution of Potassium Bifluoride (KHF₂) (4.0 equiv).

  • Conditions: Stir vigorously at RT for 2–4 hours.

    • Why KHF₂? The bifluoride anion (HF₂⁻) is a more potent nucleophile than F⁻ in aqueous/organic mixtures and buffers the pH.

  • Workup: Dilute with water. Extract with EtOAc (3x). Wash with saturated NaHCO₃ (to neutralize acid) and brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product N-Boc-(pyrrolidin-3-yl)methanesulfonyl fluoride is typically a white solid or clear oil.

Phase 3: Deprotection

Objective: Remove the Boc group without hydrolyzing the sulfonyl fluoride.

  • Reaction: Dissolve the N-Boc intermediate in 1,4-Dioxane (0.5 M).

  • Acidolysis: Add 4M HCl in Dioxane (10 equiv). Stir at RT for 1–2 hours.

    • Observation: A white precipitate (the amine hydrochloride salt) usually forms.

  • Isolation: Filter the solid or concentrate the solvent under reduced pressure.[3] Triturate with diethyl ether to remove excess HCl and byproducts.

  • Final Product: (Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride .

Part 3: Analytical Validation & Data

Expected Analytical Data
TechniqueParameterExpected Signal/ValueInterpretation
¹H NMR δ 3.2–3.4 ppmDoublet (J ≈ 5–8 Hz)-CH₂-SO₂F methylene protons.
¹⁹F NMR δ +50 to +65 ppmSinglet (broad) or TripletDiagnostic -SO₂F shift (relative to CFCl₃).
MS (ESI) m/z[M+H]⁺ ≈ 168.05Parent ion (Free base).
IR Wavenumber~1400 cm⁻¹, ~1200 cm⁻¹Asymmetric/Symmetric S=O stretches.
Troubleshooting Guide
  • Low Yield in Fluorination: Ensure the oxidative chlorination is complete before adding KHF₂. Residual thioacetate consumes the oxidant.

  • Hydrolysis: While R-SO₂F is stable, R-SO₂Cl is not. Perform the KHF₂ addition immediately after the NCS reaction is done.

  • Boc Removal Issues: If the S-F bond hydrolyzes (rare), ensure the HCl/Dioxane is anhydrous. Avoid aqueous acids (e.g., 6M HCl) for the deprotection step.

Part 4: Workflow Visualization

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Sulfonyl Fluoride Formation cluster_2 Phase 3: Final Deprotection Step1 Activation: Alcohol + MsCl/TEA Step2 Displacement: Mesylate + KSAc -> Thioacetate Step1->Step2 Step3 Oxidation: Thioacetate + NCS/HCl -> [R-SO2Cl] Step2->Step3 Purify Step4 Exchange: [R-SO2Cl] + KHF2(aq) -> R-SO2F Step3->Step4 Step5 Deprotection: HCl/Dioxane -> Product (HCl Salt) Step4->Step5 Purify

Figure 2: Operational workflow for the synthesis of (Pyrrolidin-3-yl)methanesulfonyl fluoride.

References

  • General Method for Sulfonyl Chlorides from Thioacetates: Nishiguchi, A., Maeda, K., & Miki, S. (2006). "Efficient Synthesis of Sulfonyl Chlorides from Thioacetates Using N-Chlorosuccinimide and Dilute Hydrochloric Acid". Journal of Organic Chemistry, 71(3), 1080–1084. [Link]

  • Fluoride Exchange Methodology: Davies, J. et al. (2011). "A One-Pot Synthesis of Sulfonyl Fluorides from Sulfonamides and Sulfonyl Chlorides". Organic Letters, 13(10), 2564–2567. [Link]

  • SuFEx Chemistry and Stability: Dong, J., Krasnova, L., Finn, M.G., & Sharpless, K.B. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry". Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

  • Pyrrolidine Scaffold Synthesis: Organic Chemistry Portal. "Synthesis of Pyrrolidines". [Link]

Sources

Exploratory

(Pyrrolidin-3-yl)methanesulfonyl fluoride chemical properties and stability

The following technical guide details the chemical properties, stability profile, and application protocols for (Pyrrolidin-3-yl)methanesulfonyl fluoride , a specialized building block in covalent drug discovery and SuFE...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, stability profile, and application protocols for (Pyrrolidin-3-yl)methanesulfonyl fluoride , a specialized building block in covalent drug discovery and SuFEx (Sulfur-Fluoride Exchange) chemistry.

Properties, Stability, and SuFEx Applications

Executive Summary

(Pyrrolidin-3-yl)methanesulfonyl fluoride (PMSF-analog) represents a bifunctional scaffold merging a secondary amine (pyrrolidine) with a latent electrophilic warhead (aliphatic sulfonyl fluoride). Unlike traditional sulfonyl chlorides, which are moisture-sensitive and indiscriminately reactive, this sulfonyl fluoride exhibits a unique "stability-reactivity" paradox : it is kinetically stable in aqueous physiological buffers yet highly reactive toward specific nucleophiles (Ser, Thr, Tyr, Lys) within protein binding pockets or under SuFEx catalysis. This guide provides the structural basis for this stability, handling protocols to prevent self-oligomerization, and validated workflows for its use in covalent inhibitor design.

Chemical Identity & Physicochemical Profile[1][2][3]
PropertyData
Chemical Name (Pyrrolidin-3-yl)methanesulfonyl fluoride
Common Abbreviation 3-PMSF (Pyrrolidine analog)
Molecular Formula C₅H₁₀FNO₂S
Molecular Weight 167.20 g/mol
CAS Number 1308590-77-9 (HCl salt context)
Physical State Viscous oil (Free Base) / White crystalline solid (HCl Salt)
pKa (Pyrrolidine NH) ~9.5 (Calculated)
Solubility HCl Salt: Water, DMSO, Methanol.Free Base: DCM, THF, Acetonitrile, Chloroform.[1]
Structural Analysis

The molecule consists of a pyrrolidine ring (providing solubility and a vector for elaboration) linked via a methylene bridge to a sulfonyl fluoride (-SO₂F) .

  • The Methylene Spacer: Decouples the electron-withdrawing sulfonyl group from the ring nitrogen, maintaining the basicity of the amine.

  • The Sulfonyl Fluoride: The S(VI)-F bond is short (1.56 Å) and strong (approx. 130 kcal/mol), conferring resistance to reduction and hydrolysis compared to sulfonyl chlorides.

Stability & Degradation Profile
3.1 Hydrolytic Stability (The SuFEx Advantage)

Aliphatic sulfonyl fluorides are remarkably stable in water at neutral pH.

  • Mechanism: The high ionization potential of fluoride makes it a poor leaving group in S(N)2-type reactions without specific activation (e.g., H-bonding to the sulfonyl oxygens).

  • Half-life: At pH 7.4 (PBS buffer, 25°C), the half-life typically exceeds 24 hours, allowing for intracellular applications without premature degradation.

  • pH Sensitivity: Hydrolysis accelerates significantly at pH > 10 (hydroxide attack) or in the presence of strong Lewis acids.

3.2 Thermal Stability
  • Thermolysis: Stable up to >100°C in inert solvents.

  • Storage: The C-S and S-F bonds are thermally robust. However, the free base form is prone to intermolecular degradation (see below).

3.3 Intermolecular Self-Reactivity (Critical Handling Note)

The molecule contains both a nucleophile (secondary amine) and an electrophile (sulfonyl fluoride).

  • Risk: In the free base form, the pyrrolidine nitrogen of one molecule can attack the sulfonyl sulfur of another, leading to polymerization (polysulfonamides).

  • Prevention: ALWAYS store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt. The protonated amine is non-nucleophilic, rendering the solid salt indefinitely stable at -20°C.

Reactivity: The SuFEx Mechanism

The sulfonyl fluoride functions via Sulfur-Fluoride Exchange (SuFEx), a "click" chemistry reaction defined by K. Barry Sharpless. It requires activation to react.

Mechanism Diagram

The following diagram illustrates the activation of the S(VI) center by a protein microenvironment or synthetic catalyst.

SuFEx_Mechanism Substrate (Pyrrolidin-3-yl)-CH2-SO2-F (Latent Electrophile) Transition Trigonal Bipyramidal Transition State Substrate->Transition + Nucleophile (Nu-H) Activation Activation (H-bonding / Lewis Acid) Activation->Transition Stabilizes O=S=O Product Sulfonamide/Sulfonate (Covalent Bond) Transition->Product Fluoride F- (Leaving Group) Transition->Fluoride

Caption: The SuFEx mechanism showing the transition from a latent sulfonyl fluoride to a covalent product via environment-assisted activation.

Experimental Protocols
5.1 Protocol: Stability Assessment via ¹⁹F NMR

This self-validating protocol allows you to quantify the integrity of the sulfonyl fluoride warhead.

Materials:

  • Compound: (Pyrrolidin-3-yl)methanesulfonyl fluoride HCl salt.[1]

  • Solvent: D₂O (for aqueous stability) or DMSO-d₆.

  • Internal Standard: α,α,α-Trifluorotoluene (chemical shift distinct from -SO₂F).

Procedure:

  • Preparation: Dissolve 10 mg of the compound in 600 µL of solvent. Add 1 µL of internal standard.

  • Zero-Point Scan: Acquire a ¹⁹F NMR spectrum immediately (T=0). The -SO₂F signal typically appears around +50 to +65 ppm (relative to CFCl₃).

  • Incubation: Incubate the NMR tube at 37°C.

  • Time-Course: Acquire spectra at 1h, 4h, 12h, and 24h.

  • Validation Criteria:

    • Stable: Integration of the -SO₂F peak remains >95% relative to the standard.

    • Hydrolysis: Appearance of free fluoride ion (F⁻) signal at -119 ppm .

5.2 Protocol: Synthesis & Protection Strategy

To use this molecule in synthesis, the amine must be protected or the salt must be neutralized in situ.

Workflow Diagram:

Synthesis_Workflow Start Starting Material: Pyrrolidin-3-yl-methanol (N-Boc) Step1 1. Mesylation (MsCl, Et3N, DCM) Start->Step1 Intermediate Mesylate Intermediate Step1->Intermediate Step2 2. Fluorination (KHF2, MeCN/H2O, 80°C) Intermediate->Step2 Product_Boc N-Boc-(Pyrrolidin-3-yl)methanesulfonyl Fluoride Step2->Product_Boc Step3 3. Deprotection (4M HCl in Dioxane) Product_Boc->Step3 Final Final Product (HCl Salt) Step3->Final

Caption: Synthetic route from N-Boc alcohol to the final HCl salt, using KHF₂ for chloride-fluoride exchange.

Step-by-Step Synthesis (Key Steps):

  • Mesylation: Convert N-Boc-3-hydroxymethylpyrrolidine to the mesylate using methanesulfonyl chloride (MsCl) and triethylamine at 0°C.

  • SuFEx Installation: Treat the mesylate (or corresponding chloride) with Potassium Bifluoride (KHF₂) in wet acetonitrile (MeCN:H₂O 1:1) at 80°C.

    • Expert Insight: KHF₂ is preferred over KF because the bifluoride anion (HF₂⁻) is more soluble and nucleophilic in organic solvents, and the acidic proton buffers the reaction, preventing side reactions.

  • Deprotection: Remove the Boc group using 4M HCl in dioxane.

    • Critical: Evaporate solvent and store immediately as the dry HCl salt. Do not neutralize unless immediately reacting.

Applications in Drug Discovery[6][7][8][9]
6.1 Covalent Fragment Screening

This molecule serves as a "warhead-fragment" hybrid.

  • Library Construction: The pyrrolidine amine can be coupled to diverse carboxylic acids (via amide coupling) to create a library of sulfonyl fluoride probes.

  • Target: These probes screen for reactive serines or lysines on protein surfaces.

6.2 Proteome Profiling

Unlike reactive chloroacetamides (which target Cysteine), sulfonyl fluorides target Tyrosine, Serine, Threonine, and Lysine .

  • Method: Conjugate the pyrrolidine to a biotin linker. Incubate with cell lysate. Enrich modified proteins via streptavidin pulldown and analyze by Mass Spectrometry (ABPP - Activity-Based Protein Profiling).

References
  • Sharpless, K. B., et al. (2014).[2][3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters. Link

  • Dong, J., et al. (2014). "SuFEx-Based Synthesis of Polysulfates." Angewandte Chemie. Link

  • PubChem Compound Summary. (2024). "CID 130859077: (pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride."[1] National Center for Biotechnology Information. Link

Sources

Foundational

In Vitro Characterization of (Pyrrolidin-3-yl)methanesulfonyl Fluoride: A Technical Guide for Covalent Fragment Discovery

Executive Summary This guide details the technical characterization of (Pyrrolidin-3-yl)methanesulfonyl fluoride , a representative Sulfur-Fluoride Exchange (SuFEx) warhead designed for covalent fragment-based drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical characterization of (Pyrrolidin-3-yl)methanesulfonyl fluoride , a representative Sulfur-Fluoride Exchange (SuFEx) warhead designed for covalent fragment-based drug discovery (FBDD). Unlike traditional electrophiles (e.g., acrylamides, chloroacetamides), the sulfonyl fluoride (SF) moiety offers a unique "Goldilocks" reactivity profile: it is thermodynamically stable in aqueous physiological buffer but kinetically reactive when positioned proximal to nucleophilic residues (Ser, Tyr, Lys, His, Thr) within a protein binding pocket.

This document outlines a self-validating workflow to transition this molecule from a chemical building block to a validated covalent probe, focusing on stability profiling, kinetic assessment (


), and proteomic selectivity.

Part 1: Chemical Identity & Stability Profiling

The Scaffold: Structural Logic

The molecule consists of a secondary amine (pyrrolidine) linked via a methylene bridge to a sulfonyl fluoride warhead.

  • Pyrrolidine Ring: Provides high

    
     character (fraction of 
    
    
    
    hybridized carbons), enhancing aqueous solubility and providing stereochemical vectors (3R or 3S) to probe chiral protein pockets. The secondary amine serves as a functional handle for library expansion via amide coupling or reductive amination.[1]
  • Sulfonyl Fluoride (SF) Warhead: A "sleeping beauty" electrophile. Unlike sulfonyl chlorides, SFs are resistant to reduction and hydrolysis at neutral pH.[1] They react exclusively at the sulfur center via heterolytic cleavage of the S-F bond, driven by protein-templated activation.

Protocol: Aqueous Stability & Intrinsic Reactivity

Before protein assays, the intrinsic stability must be quantified to rule out non-specific hydrolysis.

Experimental Workflow:

  • Buffer Stability: Incubate 100 µM compound in PBS (pH 7.4) and Tris (pH 8.[1]0) at 37°C.[1]

  • GSH Reactivity: Incubate 100 µM compound with 5 mM Glutathione (GSH) to assess "off-target" reactivity with free thiols.

  • Detection: Monitor disappearance of the parent ion

    
     via LC-MS/MS at t=0, 1h, 4h, 24h.
    

Acceptance Criteria:

  • Hydrolysis: < 5% degradation over 24h in PBS.

  • GSH Adduct: < 10% adduct formation over 4h. (SFs typically show low reactivity to free GSH compared to acrylamides, a key safety advantage).

Part 2: Target Engagement & Mechanism of Action

The SuFEx Mechanism

The reaction follows a two-step covalent inhibition mechanism.[1] The pyrrolidine scaffold directs the molecule to the binding site (reversible binding,


), positioning the SF group near a nucleophile. The protein environment stabilizes the fluoride leaving group (often via H-bonding), facilitating nucleophilic attack (inactivation, 

).
Protocol: Intact Protein Mass Spectrometry

This is the primary screen to validate covalent labeling.

  • Reagents: Recombinant target protein (e.g., 5 µM), Compound (50 µM, 10x excess).

  • Incubation: 1 hour at Room Temperature (RT) or 37°C.

  • Quenching: Add 1% Formic Acid.

  • Analysis: LC-MS (Q-TOF or Orbitrap).[1] Deconvolute the raw charge envelope to neutral mass.

Data Interpretation:

Observation Interpretation Action
Mass Shift +0 Da No Reaction Check binding affinity; compound may not bind.
Mass Shift +164 Da Covalent Adduct (Loss of HF) Valid Hit. Proceed to kinetics.

| Mass Shift +184 Da | Hydrolysis Product (Sulfonic Acid) | Compound hydrolyzed before reaction.[1] Check buffer. |

Visualization: Characterization Workflow

The following diagram illustrates the critical path from compound QC to kinetic validation.

SuFEx_Workflow Start Compound QC (Pyrrolidin-3-yl-SF) Stability Stability Assay (PBS/GSH, 24h) Start->Stability IntactMS Intact Protein MS (Target Engagement) Stability->IntactMS If Stable (>95%) IntactMS->Start No Adduct (Redesign) PeptideMap Peptide Mapping (Residue ID) IntactMS->PeptideMap Mass Shift Observed Kinetics Kinetic Profiling (kinact/KI) PeptideMap->Kinetics Specific Residue Confirmed

Figure 1: Critical path for validating SuFEx-enabled covalent fragments.

Part 3: Kinetic Profiling ( )

For covalent inhibitors,


 is time-dependent and therefore unreliable.[1] The gold standard metric is the second-order rate constant 

, which describes the efficiency of covalent bond formation.[2]
Experimental Design
  • Enzyme Reaction: Establish a continuous enzymatic assay (e.g., fluorescence or absorbance based).[1]

  • Dosing: Prepare 6-8 concentrations of the inhibitor (e.g., 0.1 µM to 100 µM).

  • Initiation: Add enzyme to the inhibitor/substrate mix.

  • Measurement: Monitor product formation continuously over 60-90 minutes.

Data Analysis (The Method)

The reaction follows the scheme:



Step 1: Fit the progress curves (Product vs. Time) to the exponential equation to obtain the observed rate of inactivation (


) for each concentration:


Step 2: Plot


 vs. Inhibitor Concentration 

.[1] Fit to the hyperbolic equation:

Step 3: Calculate efficiency:



  • Target Metric: For a fragment hit,

    
     is promising.[1] For a lead, 
    
    
    
    is desired.[1]

Part 4: Selectivity & Proteomic Safety (ABPP)

Sulfonyl fluorides can label multiple residues (Tyr, Lys, Ser).[3][4] To ensure the probe is not a "promiscuous pan-assay interference compound" (PAINS), Activity-Based Protein Profiling (ABPP) is required.

Competitive ABPP Protocol
  • Lysate Prep: Treat cell lysate (proteome) with the Pyrrolidine-SF probe (1-10 µM) for 1h.[1]

  • Probe Labeling: Chase with a broad-spectrum fluorophosphonate (FP-Rhodamine) or sulfonyl-fluoride-alkyne probe.

  • Visualization: Run SDS-PAGE and scan for fluorescence.[1]

  • Result: A specific inhibitor will block the labeling of the target protein band without affecting the global proteome banding pattern.[1]

Visualization: Kinetic Mechanism

The following diagram details the mathematical model used for deriving potency metrics.

Kinetic_Mechanism cluster_0 Reversible Binding (KI) cluster_1 E E EI_complex E·I E->EI_complex Kon I I I->EI_complex + Ligand EI_covalent E-I EI_complex->EI_covalent Kinact

Figure 2: Two-step covalent inhibition mechanism distinguishing affinity (


) from reactivity (

).

References

  • Dong, J., et al. (2014).[1][5][6][7] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][6][7] Angewandte Chemie International Edition. Link

  • Aatkar, A., et al. (2023).[1] The Next Generation of Covalent Fragments: Sulfur(VI) Fluoride Warheads for Ligandability Assessments and Hit Identification. Journal of Medicinal Chemistry. Link

  • Jones, L. H. (2023).[1][5] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link

  • Singh, J., et al. (2011).[1] The resurgence of covalent drugs. Nature Reviews Drug Discovery.[1] Link

  • Enamine Ltd. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry. Enamine Catalog & Technical Notes. Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Guide to the Cellular Application of (Pyrrolidin-3-yl)methanesulfonyl Fluoride as a Covalent Probe

Introduction In the landscape of modern drug discovery and chemical biology, covalent probes have become indispensable tools for identifying and validating novel therapeutic targets. These molecules form stable, irrevers...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and chemical biology, covalent probes have become indispensable tools for identifying and validating novel therapeutic targets. These molecules form stable, irreversible bonds with their protein targets, enabling robust interrogation of protein function directly within the complex cellular environment. Among the various electrophilic "warheads" used to achieve covalent modification, the sulfonyl fluoride (SF) moiety has emerged as a privileged scaffold.[1] It possesses a unique combination of aqueous stability and context-dependent reactivity, allowing it to selectively modify nucleophilic amino acid residues—such as serine, tyrosine, and lysine—within specific protein binding pockets.[2][3]

This application note introduces (Pyrrolidin-3-yl)methanesulfonyl fluoride, a novel covalent probe combining the reactive SF warhead with a pyrrolidine guiding scaffold. The pyrrolidine ring system is a ubiquitous feature in pharmaceuticals, prized for its three-dimensional structure that can be tailored to achieve high-affinity interactions with protein targets.[4][5] This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to utilize (Pyrrolidin-3-yl)methanesulfonyl fluoride for cell-based assays, with a focus on target engagement and cytotoxicity profiling. We will detail the principles of its action, safe handling procedures, and step-by-step protocols for its application in cell culture.

Part 1: Scientific Principles and Mechanism of Action

The efficacy of (Pyrrolidin-3-yl)methanesulfonyl fluoride as a chemical probe is rooted in the synergy between its two core components: the pyrrolidine scaffold and the sulfonyl fluoride warhead.

The Sulfonyl Fluoride (SF) Warhead: A Privileged Covalent Modifier

The SF group engages its protein targets through a mechanism known as Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry.[2] Unlike more indiscriminately reactive electrophiles, sulfonyl fluorides exhibit remarkable stability in aqueous environments like cell culture media and cytoplasm.[1][3] Their reactivity is "switched on" within the microenvironment of a protein's binding pocket. Here, proximal basic residues (e.g., histidine, lysine) can deprotonate a nearby nucleophilic amino acid side chain (e.g., serine, threonine, tyrosine, or lysine), activating it for attack on the sulfur atom of the SF group.[3] This results in the displacement of the fluoride ion and the formation of a stable, covalent sulfonyl or sulfonamide bond. This context-dependent reactivity minimizes off-target effects and allows for the precise labeling of functionally important residues.[3][6]

The Pyrrolidine Scaffold: Guiding the Interaction

The non-planar, sp³-rich structure of the pyrrolidine ring acts as a directing element, guiding the entire molecule to specific protein topographies.[4] This initial, non-covalent binding event is critical for positioning the SF warhead in the correct orientation for the subsequent covalent reaction. The stereochemistry and substitution of the pyrrolidine ring can be finely tuned to achieve selectivity for different protein families, such as kinases, hydrolases, or transferases.[7][8]

The overall mechanism is therefore a two-step process: (1) Reversible, high-affinity binding to the target protein, driven by the pyrrolidine scaffold, followed by (2) Irreversible, covalent bond formation between the SF warhead and a proximal nucleophilic residue.

cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Probe (Pyrrolidin-3-yl)methanesulfonyl fluoride Complex Non-Covalent Probe-Protein Complex Probe->Complex Binding (Kd) Target Target Protein (Inactive State) Complex->Probe Dissociation CovalentComplex Irreversibly Modified Protein (Inactive/Labeled State) Complex->CovalentComplex Covalent Bond Formation (k_inact) [SuFEx Reaction]

Figure 1: Hypothesized two-step mechanism of action for (Pyrrolidin-3-yl)methanesulfonyl fluoride.

Part 2: Pre-Experimental Considerations & Reagent Preparation

Proper handling and preparation are paramount for obtaining reliable data and ensuring user safety.

Critical Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for (Pyrrolidin-3-yl)methanesulfonyl fluoride may not be widely available, its components—methanesulfonyl fluoride and pyrrolidine derivatives—necessitate stringent safety protocols. Methanesulfonyl fluoride is known to be corrosive, highly toxic, and a lachrymator.[9][10][11]

  • Engineering Controls: Always handle the neat compound and concentrated stock solutions inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is a common choice, but check compatibility), a lab coat, and chemical splash goggles at all times.

  • Avoidance of Exposure: Do not inhale the powder or vapor. Avoid contact with skin and eyes.[9]

  • Waste Disposal: Dispose of all contaminated materials (tips, tubes, etc.) and unused compound in accordance with your institution's hazardous chemical waste procedures.

Solubility and Stock Solution Preparation

Accurate dosing begins with a properly prepared stock solution.

  • Solubility Testing: Before preparing a large stock, test the solubility of a small amount of the compound in anhydrous DMSO. Most small organic molecules are readily soluble in DMSO.

  • Stock Solution Preparation:

    • Accurately weigh out a desired amount of (Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock, typically between 10 mM and 100 mM. For example, for a 10 mM stock of a compound with a molecular weight of 201.67 g/mol (as the HCl salt), dissolve 2.02 mg in 1 mL of anhydrous DMSO.

    • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Part 3: Core Experimental Protocols for Cell Culture

The following protocols provide a workflow for evaluating the cytotoxic effects of the probe and subsequently using it to assess target engagement in living cells.

A Prepare Probe Stock (10-100 mM in DMSO) C Protocol 1: Determine Cytotoxicity (IC50) [24-72h] A->C B Select & Culture Cell Line B->C D Analyze Viability (e.g., MTT, CTG) C->D E Determine Sub-Toxic Working Concentration D->E F Protocol 2: Treat Cells for Target Engagement [1-4h] E->F G Lyse Cells & Perform Downstream Analysis (e.g., ABPP, Western Blot) F->G H Data Interpretation: Identify Potential Targets G->H

Figure 2: General experimental workflow for cellular characterization of a new covalent probe.

Protocol 1: Determining Cytotoxicity via Dose-Response Analysis

Before performing functional assays, it is crucial to determine the concentration range at which the probe affects cell viability.

Materials:

  • Selected mammalian cell line

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • (Pyrrolidin-3-yl)methanesulfonyl fluoride stock solution (e.g., 10 mM)

  • Phosphate-Buffered Saline (PBS)

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the probe in complete culture medium. A common starting range is from 100 µM down to low nM concentrations. Remember to include a "vehicle-only" control (e.g., 0.1% DMSO).

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the diluted compound or vehicle control.

  • Incubation: Incubate the plate for a relevant period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.

  • Viability Assessment: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the output (absorbance or fluorescence/luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control (set to 100% viability). Plot the normalized viability against the log of the probe concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Parameter Description Example Value
Cell Line Human colorectal cancer cell lineHCT116
Seeding Density Cells per well in a 96-well plate8,000
Top Concentration Highest concentration in serial dilution100 µM
Incubation Time Duration of probe exposure48 hours
IC₅₀ Concentration for 50% viability reduction15.2 µM
Working Conc. Sub-toxic concentration for target assays≤ 1.5 µM (IC₅₀ / 10)
Protocol 2: Assessing Target Engagement with Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful method to identify the cellular targets of an unlabeled probe.[12][13] The principle is to pre-treat cells with (Pyrrolidin-3-yl)methanesulfonyl fluoride, which will covalently bind to its targets. Subsequently, a broad-spectrum, reporter-tagged "competing" probe is added to the cell lysate. The targets that were occupied by the initial probe will be unavailable for labeling by the competing probe, allowing for their identification by a reduction in signal.

Materials:

  • (Pyrrolidin-3-yl)methanesulfonyl fluoride

  • Broad-spectrum competing probe with an alkyne tag (e.g., a generic serine hydrolase or kinase probe)

  • Reporter tag (e.g., Azide-Biotin or Azide-Fluorophore)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents (e.g., copper(I) sulfate, ligand like TBTA, and a reducing agent like sodium ascorbate)

  • SDS-PAGE materials

  • For fluorescence: In-gel fluorescence scanner

  • For biotin: Streptavidin beads, buffers for enrichment, and access to a mass spectrometry facility

Methodology:

  • Cell Treatment: Culture cells to ~80-90% confluency in larger format plates (e.g., 6-well or 10 cm). Treat one set of cells with a sub-toxic concentration of (Pyrrolidin-3-yl)methanesulfonyl fluoride (determined in Protocol 1, e.g., 1 µM) and the other with vehicle (DMSO) for 1-4 hours.

  • Cell Harvest and Lysis: Wash cells with cold PBS, then lyse them on ice using an appropriate lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Proteome Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA). Normalize all samples to the same concentration.

  • Competing Probe Labeling: Incubate the normalized lysates with the alkyne-tagged competing probe at a pre-determined optimal concentration for 30-60 minutes.

  • Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding the azide-fluorophore or azide-biotin tag along with the click chemistry catalyst cocktail. Incubate for 1 hour at room temperature.[14]

  • Analysis:

    • Fluorescence: Add SDS-loading buffer to the samples, run on an SDS-PAGE gel, and visualize the labeled proteins using an in-gel fluorescence scanner. A decrease in band intensity in the lane from cells pre-treated with (Pyrrolidin-3-yl)methanesulfonyl fluoride indicates a target.

    • Mass Spectrometry: Incubate the biotin-clicked lysates with streptavidin beads to enrich for labeled proteins. Wash the beads extensively, digest the bound proteins (e.g., with trypsin), and analyze the resulting peptides by LC-MS/MS. Proteins that are significantly less abundant in the pre-treated sample are identified as primary targets.

A Treat Live Cells: 1. Vehicle (DMSO) 2. (Pyrrolidin-3-yl)methanesulfonyl fluoride B Harvest & Lyse Cells A->B C Label Lysate with Alkyne-Tagged Broad-Spectrum Probe B->C D 'Click' on Reporter Tag (Azide-Fluorophore) C->D E SDS-PAGE Analysis D->E F In-Gel Fluorescence Scan E->F G Result Interpretation F->G H Vehicle Lane: Bright Bands = All Targets Labeled G->H I Probe-Treated Lane: Dim/Absent Band = Target Engaged G->I

Figure 3: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

Part 4: Data Interpretation and Troubleshooting

Problem Potential Cause Suggested Solution
High Cytotoxicity at Low Concentrations Compound is highly potent or unstable in media, degrading to a toxic species.Reduce incubation time. Confirm stock solution integrity. Use a lower concentration range.
No Target Engagement in ABPP Probe is not cell-permeable; Concentration is too low; Incubation time is too short.Lyse cells first, then treat the lysate (in vitro). Increase probe concentration or incubation time.
High Background in Gel/MS Incomplete click reaction; Non-specific binding of reporter tag or beads.Optimize click reaction conditions (time, temp, reagent concentrations). Increase stringency of wash steps during enrichment.
IC₅₀ Varies Between Experiments Inconsistent cell health or number; Inaccurate pipetting.Use cells at a consistent passage number and confluency. Use a multichannel pipette for additions and ensure proper mixing.

Conclusion

(Pyrrolidin-3-yl)methanesulfonyl fluoride is a promising chemical tool for exploring cellular biology. By leveraging the targeting capabilities of the pyrrolidine scaffold and the robust covalent reactivity of the sulfonyl fluoride warhead, this probe offers a powerful means to identify and study protein function. The protocols outlined in this application note provide a clear and logical framework for its initial characterization and deployment in cell-based target discovery experiments. Careful execution of these methodologies will enable researchers to unlock the full potential of this novel covalent probe in their scientific pursuits.

References

  • Zaro, B. W., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology, 20(4), 541-548. [Link]

  • Verhelst, S. H. L. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. Molecules, 25(24), 6013. [Link]

  • Boddy, A. J., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. ResearchGate. [Link]

  • Backus, K. M., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680-685. [Link]

  • Shannon, D. A., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. Chemical Communications, 48(94), 11494-11496. [Link]

  • Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Mtoz Biolabs. [Link]

  • Kelly, J. S., & Lanning, B. R. (2022). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 13(20), 5896-5913. [Link]

  • ResearchGate. (n.d.). Detection of ABP binding sites and competitive ABPP. [Image]. ResearchGate. [Link]

  • van der Stelt, M. (2019). Activity-based protein profiling in drug-discovery. Scholarly Publications Leiden University. [Link]

  • Jones, L. H., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2692-2701. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Methanesulfonyl Fluoride. NJ.gov. [Link]

  • Solvionic. (2024). Safety Data Sheet. Solvionic. [Link]

  • Wikipedia. (n.d.). Methanesulfonyl fluoride. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54306795, [(3R)-pyrrolidin-3-yl] methanesulfonate. PubChem. [Link]

  • PubChemLite. (n.d.). (pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride. PubChemLite. [Link]

  • Tutone, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

  • Tutone, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

Sources

Application

Application of (Pyrrolidin-3-yl)methanesulfonyl fluoride in neuroscience research

Application Note: (Pyrrolidin-3-yl)methanesulfonyl fluoride in Neuroscience Research Part 1: Introduction & Scientific Rationale (Pyrrolidin-3-yl)methanesulfonyl fluoride (CAS: 1934637-70-3) represents a specialized clas...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (Pyrrolidin-3-yl)methanesulfonyl fluoride in Neuroscience Research

Part 1: Introduction & Scientific Rationale

(Pyrrolidin-3-yl)methanesulfonyl fluoride (CAS: 1934637-70-3) represents a specialized class of "SuFEx-enabled" covalent fragments designed for high-throughput chemoproteomic profiling and targeted covalent inhibitor (TCI) development.

In neuroscience research, where "undruggable" targets (e.g., intrinsically disordered proteins, protein-protein interfaces) drive neurodegenerative pathology, traditional non-covalent inhibition often fails. This compound leverages Sulfur-Fluoride Exchange (SuFEx) chemistry to covalently modify non-catalytic nucleophiles (Tyrosine, Lysine, Histidine, Serine) that are inaccessible to standard Michael acceptors.[1]

Key Features & Mechanistic Advantages:
  • The Warhead (Methanesulfonyl Fluoride): Unlike highly reactive sulfonyl chlorides, the sulfonyl fluoride group is relatively stable in aqueous buffer and plasma. It remains "silent" until it encounters a specific protein microenvironment that activates the S(VI)-F bond for nucleophilic attack, ensuring low off-target toxicity.

  • The Scaffold (Pyrrolidine): The pyrrolidine ring is a "privileged scaffold" in CNS drug discovery, mimicking the structural properties of Proline and neurotransmitters like GABA. It provides vectoral access to:

    • S1 Pockets of Proline-Specific Peptidases: (e.g., Prolyl Oligopeptidase - POP/PREP), implicated in amnestic disorders.

    • Cation-Binding Sites: The secondary amine can be protonated at physiological pH, guiding the warhead to negatively charged pockets in ion channels or GPCRs.

  • Application Scope:

    • Fragment-Based Ligand Discovery (FBLD): Screening for novel binding pockets on E3 ligases (e.g., VHL, Cereblon) for PROTAC design.

    • Activity-Based Protein Profiling (ABPP): Mapping ligandable tyrosines/lysines in brain homogenates.

Part 2: Mechanism of Action

The compound functions via a context-dependent SuFEx reaction . The pyrrolidine moiety directs the molecule to a binding pocket, bringing the


 warhead into proximity with a nucleophilic side chain.

Reaction Scheme:



(Where Nu = Tyr-OH, Lys-NH2, His-Im, or Ser-OH)

The stability of the S(VI)-F bond allows this reaction to occur only when the transition state is stabilized by the protein environment (e.g., H-bond networks or specific geometry), providing a "selectivity filter" absent in more reactive electrophiles.

Part 3: Experimental Protocols

Protocol A: Covalent Fragment Screening by Intact Protein Mass Spectrometry

Objective: To identify if (Pyrrolidin-3-yl)methanesulfonyl fluoride covalently modifies a purified recombinant neuro-target (e.g., VHL, Tau, or Alpha-Synuclein).

Materials:

  • Target Protein (Purified, >95%, in PBS pH 7.4).

  • Compound Stock: 100 mM in DMSO.

  • LC-MS System: High-resolution Q-TOF or Orbitrap.

Workflow:

  • Preparation: Dilute protein to 5 µM in reaction buffer (50 mM HEPES, 150 mM NaCl, pH 7.5). Avoid buffers with primary amines (Tris) to prevent side reactions.

  • Incubation: Add compound to protein solution at 10x, 50x, and 100x molar excess (e.g., 50 µM, 250 µM, 500 µM).

    • Control: DMSO vehicle only.

  • Reaction Time: Incubate at 37°C for 4 to 24 hours . (SuFEx kinetics are slower than Michael additions; extended incubation is often required).

  • Quenching: Quench reaction by adding 1% Formic Acid or passing through a Zeba™ Spin Desalting Column to remove excess small molecule.

  • Analysis: Inject 1-2 µg of protein onto a C4 reverse-phase column. Analyze via ESI-MS.

  • Data Interpretation: Deconvolute the mass spectrum. A mass shift of +147.19 Da (Molecular Weight of fragment minus Fluoride [167.2 - 19.0 + 1.0 for H+ exchange]) indicates a single covalent modification.

    • Note: The exact mass addition depends on the loss of HF or F-. Typically, the adduct adds the sulfonyl moiety.

    • Calculation: Mass(Adduct) = Mass(Protein) + Mass(Compound) - Mass(HF).

Protocol B: Competitive ABPP in Brain Homogenate

Objective: To determine target selectivity in a complex proteome.

Materials:

  • Mouse Brain Homogenate (1 mg/mL).

  • Broad-spectrum Sulfonyl Fluoride Probe (e.g., Desthiobiotin-FP or an Alkyne-SF probe).

  • (Pyrrolidin-3-yl)methanesulfonyl fluoride (Competitor).

Workflow:

  • Competition: Treat brain homogenate (50 µL aliquots) with the competitor (Pyrrolidin-3-yl-SF) at varying concentrations (1, 10, 100 µM) for 1 hour at 37°C.

  • Labeling: Add the broad-spectrum probe (e.g., 1 µM Alkyne-SF) and incubate for 1 hour.

  • Click Chemistry: Perform CuAAC click reaction with Azide-Rhodamine (for gel) or Azide-Biotin (for MS).

    • Reagents: 100 µM Azide tag, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4. Incubate 1 hr at RT.

  • Readout:

    • Gel: SDS-PAGE followed by fluorescence scanning. Targets engaged by the pyrrolidine fragment will show loss of fluorescence (competition).

    • MS: Streptavidin enrichment, tryptic digest, and LC-MS/MS (TMT labeling for quantification).

Part 4: Data Visualization & Workflows

Figure 1: SuFEx-Based Ligand Discovery Workflow

This diagram illustrates the process of using the pyrrolidine fragment to discover novel ligandable sites on a neuroscience target.

SuFEx_Workflow Target Purified Neuro-Target (e.g., VHL, Tau) Incubation Incubation (24h, pH 7.5) Target->Incubation Fragment Pyrrolidine-SF Fragment Fragment->Incubation MS_Analysis Intact Protein MS Incubation->MS_Analysis SuFEx Reaction Hit_ID Hit Identification (+147 Da Shift) MS_Analysis->Hit_ID Deconvolution Validation Peptide Mapping (Identify Residue) Hit_ID->Validation Trypsin Digest

Caption: Workflow for screening (Pyrrolidin-3-yl)methanesulfonyl fluoride against purified proteins to identify covalent binding events.

Figure 2: Chemical Mechanism of SuFEx Activation

Mechanism showing the context-dependent activation of the sulfonyl fluoride warhead.

SuFEx_Mechanism State1 Silent State (Stable in Buffer) State2 Protein Binding (Pyrrolidine Recognition) State1->State2 Diffusion State3 Transition State (H-Bond Activation) State2->State3 Proximity State4 Covalent Adduct (Sulfonyl-Protein) State3->State4 Nucleophilic Attack Byproduct Fluoride Ion (F-) State3->Byproduct

Caption: The SuFEx reaction requires specific protein binding to activate the otherwise stable sulfonyl fluoride warhead.

Part 5: Summary of Reactivity & Properties

PropertyDescription
Chemical Formula

Molecular Weight 167.20 g/mol
Warhead Type Sulfonyl Fluoride (SuFEx electrophile)
Target Residues Tyrosine (Tyr), Lysine (Lys), Histidine (His), Serine (Ser)
Reactivity Profile Low intrinsic reactivity; requires protein-templated activation.
Solubility Soluble in DMSO (>100 mM); moderate solubility in PBS.
Storage -20°C, desiccated. Avoid repeated freeze-thaw cycles.

References

  • Jones, L. H. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ACS Chemical Biology. Link

  • Sharpless, K. B., et al. (2014).[2] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Cravatt, B. F., et al. (2013). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. Link

  • Ciulli, A., et al. (2023).[3][4] Structure-guided design and optimization of covalent VHL-targeted sulfonyl fluoride PROTACs. bioRxiv. Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[1][5] Chemical Science.[1][5][6] Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for covalent modification with (Pyrrolidin-3-yl)methanesulfonyl fluoride

Case ID: SF-PYR-OPT-001 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SF-PYR-OPT-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist, Covalent Discovery Unit Status: Open Subject: Optimization of reaction conditions for aliphatic sulfonyl fluoride probes.

Executive Summary

You are working with (Pyrrolidin-3-yl)methanesulfonyl fluoride , a specialized aliphatic sulfonyl fluoride (SF) probe. Unlike the classic protease inhibitor PMSF (an aryl sulfonyl fluoride), this reagent functions as a "Sleeping Beauty" warhead. It is kinetically stable in aqueous solution and requires specific protein binding (proximity) to activate the Sulfur-Fluoride Exchange (SuFEx) reaction.

This guide moves beyond generic protocols to address the specific physicochemical requirements of aliphatic SFs in fragment-based drug discovery (FBDD) and chemoproteomics.

Module 1: The Mechanism (The "Why")

To optimize your reaction, you must understand that this is not a non-specific alkylation (like iodoacetamide). It is a context-dependent exchange event.

The SuFEx Mechanism

The reaction follows a heterolytic cleavage of the S-F bond, driven by the nucleophilic attack of a protein residue.

  • Target Residues: While Serine (Ser) is the classical target, this probe can effectively modify Tyrosine (Tyr) , Lysine (Lys) , Histidine (His) , and Threonine (Thr) .[1]

  • The "Proximity Effect": The pyrrolidine scaffold must bind to the protein pocket first. This brings the SO₂F warhead within striking distance of a nucleophile. Without binding affinity (

    
    ), the effective molarity is too low to drive the covalent bond formation (
    
    
    
    ), resulting in no labeling.
DOT Diagram: Proximity-Driven SuFEx Workflow

SuFEx_Mechanism Probe (Pyrrolidin-3-yl)methanesulfonyl fluoride (Inert in Solution) Binding Non-Covalent Binding (Equilibrium Kd) Probe->Binding + Protein Activation Nucleophile Activation (Local pH/pKa perturbation) Binding->Activation Proximity Transition Pentacoordinate Transition State Activation->Transition Attack Product Covalent Conjugate (Stable Sulfonate/Sulfonamide) Transition->Product - F⁻ (Leaving Group)

Figure 1: The two-step mechanism of targeted SuFEx labeling. Note that binding must precede reaction.

Module 2: Optimization Matrix

Use this matrix to define your starting conditions. Aliphatic SFs require slightly more aggressive pH conditions than acrylamides or aryl SFs due to the higher


 of the leaving group relative to aromatic systems.
VariableRecommended RangeScientific Rationale
pH 7.5 – 8.5 Critical. You must approach the

of the target nucleophile. Aliphatic SFs are stable enough to withstand pH 8.5 without rapid hydrolysis.
Buffer HEPES, PBS, Ammonium BicarbonateAvoid primary amine buffers (Tris, Glycine) at high concentrations if targeting surface Lysines, though SuFEx is generally orthogonal. HEPES (50 mM) is ideal.
Temperature 25°C – 37°CReaction rates for aliphatic SFs are slower than aryl SFs. 37°C is often necessary to drive the reaction to completion within a reasonable timeframe (4-12 hours).
Time 1 – 24 HoursUnlike acrylamides (mins to hours), SuFEx with aliphatic probes can be slow. Monitor at 1, 4, and 24 hours.
Concentration 10 – 100 µM (Probe)Maintain a [Probe]:[Protein] ratio of at least 10:1 to drive pseudo-first-order kinetics.
Co-solvent DMSO (up to 5%)The pyrrolidine scaffold is polar, but if the probe is derivatized, solubility may decrease. Ensure the probe is fully soluble before adding protein.

Module 3: Troubleshooting Guide (FAQs)

Ticket #1: "I see no labeling on Mass Spec after 4 hours."

Diagnosis:

  • Low Affinity: The pyrrolidine fragment may not bind tightly enough to position the warhead.

  • Protonated Nucleophile: The local pH is too low to activate the target residue (especially for Tyr/Lys).

  • Warhead Orientation: The SO₂F group might be pointing away from the nucleophile.

Action Plan:

  • Increase pH: Titrate to pH 8.0 or 8.5.

  • Increase Temp: Shift from RT to 37°C.

  • Check "Dark" Binding: Run a competition assay with a known binder to see if the fragment interacts non-covalently. If it doesn't bind, it won't label.

Ticket #2: "The probe precipitates when added to the buffer."

Diagnosis: (Pyrrolidin-3-yl)methanesulfonyl fluoride contains a secondary amine. At neutral pH, this amine is protonated (


), which aids solubility. However, if you are using a derivatized version (e.g., N-capped), it may be hydrophobic.

Action Plan:

  • Solvent Order: Dissolve the probe in DMSO first (100x stock), then slowly add to the rapid-mixing buffer.

  • Salt: Ensure buffer ionic strength is physiological (150 mM NaCl) to prevent protein aggregation which can co-precipitate the probe.

Ticket #3: "I'm seeing non-specific labeling on multiple residues."

Diagnosis: This is rare for aliphatic SFs ("Sleeping Beauties"), but can occur if the concentration is too high (>500 µM) or the pH is >9.0, forcing "random" collisions.

Action Plan:

  • Titrate Down: Reduce probe concentration.

  • Competition Control: Pre-incubate with a saturating concentration of the non-covalent scaffold (pyrrolidine without SO₂F) or a known inhibitor. If the labeling signal persists, it is non-specific.

Module 4: Validated Labeling Protocol

Objective: Covalent labeling of a target protein (20 µM) with (Pyrrolidin-3-yl)methanesulfonyl fluoride.

Materials
  • Buffer A: 50 mM HEPES, 150 mM NaCl, pH 8.0.

  • Probe Stock: 10 mM in anhydrous DMSO.

  • Quench Solution: 1% Formic Acid (for MS) or SDS-Loading Buffer (for Gel).

Workflow
  • Protein Prep: Dilute protein to 20 µM in Buffer A. Ensure no DTT/BME is present (reducing agents don't kill SFs immediately, but free thiols can compete).

  • Probe Addition: Add Probe Stock to protein solution to a final concentration of 200 µM (10 equiv). Final DMSO should be < 2%.

  • Incubation:

    • Incubate at 37°C with gentle agitation.

    • Timepoints: Take aliquots at T=0, T=4h, T=16h.

  • Quench:

    • For Intact Mass Spec: Acidify aliquot with Formic Acid to pH 3-4 immediately. This stops the nucleophilic attack.

    • For Gel: Add SDS buffer and boil.

  • Analysis:

    • Look for a mass shift of +165.05 Da (Probe MW - HF).

    • Note: The loss of Fluoride (19 Da) and gain of the probe mass results in the net addition of the sulfonyl-pyrrolidine moiety.

DOT Diagram: Troubleshooting Decision Tree

Optimization_Tree Start Start: Standard Protocol (pH 7.5, 25°C, 100µM) CheckMS Check Intact Mass Spec Start->CheckMS NoLabel No Labeling Observed CheckMS->NoLabel LowLabel Low Occupancy (<50%) CheckMS->LowLabel GoodLabel High Occupancy (>90%) CheckMS->GoodLabel Step1 Is Kd < 500µM? NoLabel->Step1 Check Binding Time Extend Time to 24h LowLabel->Time Kinetic Limitation Validation Tryptic Digest/Peptide Mapping (Locate Residue) GoodLabel->Validation Proceed IncreaseConc Increase Probe to 500µM or Optimize Scaffold Step1->IncreaseConc No (Weak Binder) IncreasepH Increase pH to 8.5 Increase Temp to 37°C Step1->IncreasepH Yes (Reactivity Issue)

Figure 2: Decision tree for optimizing SuFEx labeling yields.

References

  • Jones, L. H. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Royal Society of Chemistry. Link

    • Relevance: Defines the reactivity profiles of aryl vs. aliphatic sulfonyl fluorides and their stability in aqueous buffers.
  • Sharpless, K. B., et al. (2014). SuFEx: A New Family of Click Reactions. Angewandte Chemie International Edition. Link

    • Relevance: The foundational text on SuFEx chemistry, establishing the "sleeping beauty" concept of stability vs. reactivity.
  • Wang, L., et al. (2023).[2] The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science. Link

    • )
  • Enamine. (n.d.). Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry. Link

    • Relevance: Provides commercial context and stability data for aliph

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validating (Pyrrolidin-3-yl)methanesulfonyl fluoride (Py-MSF)

This guide outlines the validation framework for (Pyrrolidin-3-yl)methanesulfonyl fluoride , a specialized covalent inhibitor and chemical probe. For the purpose of this technical document, we will refer to this compound...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for (Pyrrolidin-3-yl)methanesulfonyl fluoride , a specialized covalent inhibitor and chemical probe. For the purpose of this technical document, we will refer to this compound as Py-MSF .

Executive Summary

(Pyrrolidin-3-yl)methanesulfonyl fluoride (Py-MSF) represents a class of "Next-Generation" sulfonyl fluoride probes designed to overcome the solubility and stability limitations of classical inhibitors like PMSF (Phenylmethanesulfonyl fluoride).

Unlike PMSF, which requires dissolution in organic solvents (isopropanol/ethanol) and degrades rapidly in aqueous buffers, Py-MSF incorporates a pyrrolidine ring. This structural modification confers two critical advantages:

  • Water Solubility: The secondary amine (pyrrolidine) ensures solubility in aqueous buffers, eliminating the need for toxic organic co-solvents.

  • Target Specificity Potential: The protonated amine at physiological pH mimics the side chains of Lysine or Arginine, suggesting enhanced potency toward trypsin-like serine proteases (similar to AEBSF) compared to the broad-spectrum lipophilic profile of PMSF.

This guide provides the protocols to validate Py-MSF as a functional inhibitor, comparing its performance against industry standards (PMSF and AEBSF).

Chemical Mechanism & Comparative Profile

Mechanism of Action: Sulfur-Fluoride Exchange (SuFEx)

Py-MSF functions via SuFEx chemistry . It is an electrophilic warhead that covalently modifies nucleophilic serine residues in the catalytic triad of proteases.

  • Recognition: The pyrrolidine moiety guides the molecule into the S1 pocket (often preferring acidic pockets due to the cationic amine).

  • Attack: The active site Serine hydroxyl (-OH) attacks the Sulfur atom.

  • Release: Fluoride (F-) is the leaving group.

  • Result: An irreversible sulfonyl-enzyme adduct is formed, permanently inactivating the enzyme.

Comparison Table: Py-MSF vs. Standard Alternatives
FeaturePy-MSF (Novel Probe)PMSF (Gold Standard)AEBSF (Pefabloc SC)
Structure Aliphatic Cyclic Amine + SO2FAromatic + SO2FAromatic Amine + SO2F
Solubility High (Aqueous) Low (Requires EtOH/IPA)High (Aqueous)
Stability (pH 7.5) High (>4 hrs predicted)Low (~30-60 min)High (>8 hrs)
Primary Targets Trypsin-like proteases, SuFEx fragmentsChymotrypsin, General Serine ProteasesTrypsin-like, General Serine Proteases
Toxicity Low (Fluoride release minimal)High (Neurotoxic analogs)Low
Mass Shift (MS) +149.1 Da (approx)+154.2 Da+183.2 Da

Experimental Validation Protocols

To validate Py-MSF, you must establish three parameters: Chemical Stability , Kinetic Potency (


) , and Covalent Modification .
Protocol A: Aqueous Stability Assessment (Hydrolysis Rate)

Objective: Determine the half-life (


) of Py-MSF in physiological buffer to ensure it survives long enough to inhibit the target.

Materials:

  • Py-MSF (10 mM stock in water).

  • PBS Buffer (pH 7.4).

  • RP-HPLC with UV detection (210 nm) or LC-MS.

Methodology:

  • Preparation: Dilute Py-MSF to 1 mM in PBS at 25°C.

  • Sampling: Inject 10 µL aliquots into the HPLC at

    
     minutes.
    
  • Quantification: Monitor the disappearance of the parent peak and the appearance of the sulfonic acid hydrolysis product.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is used to calculate half-life:
    
    
    • Acceptance Criteria:

      
       hours is required for reliable biological assays.
      
Protocol B: Determination of (Kinetic Efficiency)

Objective: Quantify inhibitory potency against a model enzyme (Trypsin).

Materials:

  • Enzyme: Bovine Trypsin (10 nM final).

  • Substrate: BAPNA (Chromogenic, 100 µM final).

  • Inhibitor: Py-MSF (0, 10, 50, 100, 500 µM).

  • Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2.

Step-by-Step Workflow:

  • Incubation: Mix Trypsin with varying concentrations of Py-MSF.

  • Time-Points: At intervals (

    
     min), remove an aliquot and add to the BAPNA substrate solution.
    
  • Measurement: Measure residual enzyme activity (Velocity,

    
    ) by tracking Absorbance at 405 nm.
    
  • Analysis: Sulfonyl fluorides are time-dependent inhibitors.

    • Plot

      
       vs. time to get 
      
      
      
      for each inhibitor concentration.
    • Plot

      
       vs. 
      
      
      
      to determine
      
      
      (binding affinity) and
      
      
      (reaction rate).
    • Causality: If the plot is linear, it indicates simple bimolecular reaction (

      
       is the slope). If hyperbolic, it indicates a two-step binding-then-reaction mechanism.
      
Protocol C: Mass Spectrometry Confirmation (Target Engagement)

Objective: Confirm the covalent addition of the sulfonyl group and loss of fluoride.

Methodology:

  • Reaction: Incubate Trypsin (10 µM) with Py-MSF (100 µM) for 1 hour.

  • Control: Incubate Trypsin with DMSO/Water only.

  • Desalting: Pass samples through a Zeba Spin Column (7K MWCO) to remove excess inhibitor.

  • Analysis: Perform Intact Protein LC-MS (ESI-TOF).

  • Validation Logic:

    • Calculate the molecular weight of the Py-MSF warhead:

      • Formula:

        
         (Pyrrolidinyl-methanesulfonyl group).
        
      • Expected Mass Shift: +148.04 Da (Parent - Fluoride).

    • Success: The deconvoluted mass spectrum of the treated sample shows a peak shifted by +148 Da relative to the control.

Visualizations

Figure 1: SuFEx Inhibition Mechanism

Caption: The nucleophilic Serine-195 of the protease attacks the sulfur center of Py-MSF, displacing fluoride and forming a stable covalent adduct.

SuFEx_Mechanism Enzyme Active Protease (Ser-OH) Complex Transition State [Enz-O...SO2...F] Enzyme->Complex Nucleophilic Attack Inhibitor Py-MSF (R-SO2-F) Inhibitor->Complex Adduct Inhibited Enzyme (Enz-O-SO2-R) Complex->Adduct Covalent Bond Formation Leaving Fluoride Ion (F-) Complex->Leaving Elimination

Figure 2: Validation Workflow for Novel Probes

Caption: Step-by-step decision tree for validating Py-MSF activity, ensuring chemical stability before biological testing.

Validation_Workflow Start Start: Py-MSF Validation Stability 1. Stability Assay (PBS, pH 7.4) Start->Stability Check1 t1/2 > 1 hour? Stability->Check1 Fail1 Degradation: Use Fresh/Lower pH Check1->Fail1 No Kinetics 2. Kinetic Assay (Substrate Hydrolysis) Check1->Kinetics Yes Check2 Time-dependent Inhibition? Kinetics->Check2 Fail2 Reversible/Non-binder Check2->Fail2 No MassSpec 3. Intact Protein MS Check2->MassSpec Yes Check3 Mass Shift +148 Da? MassSpec->Check3 Check3->Fail2 No Success VALIDATED Covalent Inhibitor Check3->Success Yes

References

  • Narayanan, A. & Jones, L.H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 2650-2659. Link

  • Fahrney, D.E. & Gold, A.M. (1963). Sulfonyl fluorides as inhibitors of esterases. I. Rates of reaction with acetylcholinesterase, α-chymotrypsin, and trypsin. Journal of the American Chemical Society, 85(7), 997–1000. Link

  • Hett, E.C., et al. (2025). Sulfonyl Fluoride Analogues as Activity-Based Probes for Serine Proteases. ResearchGate / ChemBioChem. Link

  • Enamine / Sigma-Aldrich. Product Specification: (Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride. Sigma-Aldrich Catalog. Link

Comparative

Comparing the efficacy of (Pyrrolidin-3-yl)methanesulfonyl fluoride with other inhibitors

Topic: Executive Summary: The Next-Generation Sulfonyl Fluoride Scaffold (Pyrrolidin-3-yl)methanesulfonyl fluoride (CAS: 1934637-70-3) represents a specialized class of sulfonyl fluoride (SF) inhibitors. Unlike the ubiqu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary: The Next-Generation Sulfonyl Fluoride Scaffold

(Pyrrolidin-3-yl)methanesulfonyl fluoride (CAS: 1934637-70-3) represents a specialized class of sulfonyl fluoride (SF) inhibitors. Unlike the ubiquitous Phenylmethanesulfonyl fluoride (PMSF), which suffers from poor aqueous solubility and rapid hydrolysis, the pyrrolidine-based scaffold introduces a hydrophilic, cationic moiety. This structural innovation positions it as a functional hybrid between the classic PMSF and the water-soluble AEBSF (Pefabloc®), offering unique advantages in Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP) .

This guide objectively compares (Pyrrolidin-3-yl)methanesulfonyl fluoride against industry standards (PMSF, AEBSF, and Leupeptin), focusing on solubility, stability, and target specificity.

Part 1: Comparative Technical Analysis

Mechanism of Action: The Sulfonyl Fluoride Warhead

All inhibitors in this class function via a SuFEx (Sulfur-Fluoride Exchange) mechanism. The electrophilic sulfur atom is attacked by the nucleophilic hydroxyl group of the active-site serine (or threonine/lysine in specific contexts), resulting in the irreversible sulfonylation of the enzyme.[1]

  • PMSF: Sterically hindered by the phenyl ring; targets Chymotrypsin-like (hydrophobic S1 pocket) and Trypsin-like proteases.

  • AEBSF & (Pyrrolidin-3-yl)methanesulfonyl fluoride: The cationic amine mimics the Arginine/Lysine side chain, driving affinity for Trypsin-like serine proteases (which have a negatively charged Aspartate at the bottom of the S1 pocket).

Head-to-Head Performance Metrics
Feature(Pyrrolidin-3-yl)methanesulfonyl fluoride PMSF (Phenylmethanesulfonyl fluoride)AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride)
Core Structure Pyrrolidine (Cyclic 2° Amine)Phenyl (Aromatic Ring)Phenyl-Ethylamine (Aromatic 1° Amine)
Aqueous Solubility High (Protonated at pH 7.4)Very Low (Requires EtOH/IPA/DMSO)High (Water soluble)
Hydrolytic Stability Moderate (

1-2 hrs at pH 7.5)*
Low (

30-60 min at pH 7.5)
High (Stable for hours in solution)
Primary Target Trypsin-like Serine ProteasesBroad Spectrum (Serine/Cysteine)Broad Spectrum (Serine)
Toxicity Profile Low Volatility (Salt form)High (Neurotoxic, Volatile)Low (Non-volatile)
Key Application Covalent Fragment Screening , ABPPGeneral Lysis Buffer AdditiveCell Culture, Long-term Assays

*Stability estimated based on structural homology to AEBSF and secondary amine pKa effects.

Why Choose the Pyrrolidine Scaffold?
  • Vector Diversity: In FBDD, the pyrrolidine ring offers a distinct 3D vector compared to the planar benzene ring of AEBSF/PMSF, allowing it to explore different sub-pockets within the protease active site.

  • Solubility: The secondary amine ensures solubility in aqueous buffers without the need for organic co-solvents (DMSO/Ethanol) that can denature sensitive proteins.

Part 2: Visualization of Mechanism & Workflow

Figure 1: Comparative Mechanism of Inhibition

This diagram illustrates the parallel pathways of inhibition and hydrolysis. The pyrrolidine scaffold (center) balances reactivity with solubility.

InhibitionMechanism cluster_0 Inhibitor Scaffolds PMSF PMSF (Hydrophobic) Target Serine Protease (Active Site Ser-OH) PMSF->Target Slow Binding (Solubility Limited) Water H2O (Hydrolysis) PMSF->Water Rapid Degradation Pyrrolidine (Pyrrolidin-3-yl)MSF (Cationic/Hydrophilic) Pyrrolidine->Target Rapid Binding (Electrostatic Attraction) Pyrrolidine->Water Moderate Stability AEBSF AEBSF (Cationic/Aromatic) AEBSF->Target Rapid Binding Complex Inhibited Enzyme (Irreversible) Target->Complex Covalent Sulfonylation

Caption: Comparative binding kinetics and hydrolytic pathways. The Pyrrolidine scaffold offers superior electrostatic attraction to Trypsin-like targets compared to PMSF.

Part 3: Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Causality: Unlike PMSF, which precipitates in water, (Pyrrolidin-3-yl)methanesulfonyl fluoride (typically supplied as a hydrochloride salt) can be dissolved directly in aqueous buffers. However, to prevent premature hydrolysis, acidic storage is recommended.

  • Weighing: Measure 10 mg of (Pyrrolidin-3-yl)methanesulfonyl fluoride HCl.

  • Solvent Choice:

    • Standard: Dissolve in distilled water or PBS (pH < 6.0) .

    • Long-term Storage: Dissolve in 100% DMSO to create a 100 mM stock.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles as moisture ingress accelerates hydrolysis.

Protocol B: Kinetic Inhibition Assay (Trypsin Model)

Objective: Determine the IC50 of the inhibitor against a standard protease.

  • Enzyme Prep: Prepare Trypsin (100 nM) in Assay Buffer (50 mM Tris-HCl, pH 7.8, 10 mM CaCl2).

  • Inhibitor Dilution: Prepare a serial dilution of (Pyrrolidin-3-yl)methanesulfonyl fluoride (0.1 µM to 1000 µM) in Assay Buffer.

  • Incubation:

    • Mix 90 µL Enzyme solution + 10 µL Inhibitor.

    • Incubate at 25°C for 15 minutes . Note: Pre-incubation is critical for covalent inhibitors to allow time for the sulfonylation reaction.

  • Substrate Addition: Add 100 µL of chromogenic substrate (e.g., BAPNA).

  • Measurement: Monitor Absorbance at 405 nm for 10 minutes.

  • Validation: Run parallel controls with PMSF (dissolved in isopropanol) and a Vehicle Control (DMSO/Water).

Part 4: Strategic Recommendations

  • Use for Structural Biology: If PMSF crystals are disrupting your X-ray diffraction data due to solubility issues, switch to (Pyrrolidin-3-yl)methanesulfonyl fluoride. Its high solubility prevents micro-crystal formation in the drop.

  • Use for Cell Lysates: For general protease inhibition in lysis buffers, AEBSF remains the cost-effective gold standard. Use the pyrrolidine variant only when targeting specific proteases or conducting fragment screening.

  • Safety: While less volatile than PMSF, sulfonyl fluorides are reactive electrophiles. Always handle within a fume hood and wear proper PPE.

References

  • Narayanan, A. & Jones, L.H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Shannon, D.A. et al. (2012).[2] "Sulfonyl fluoride analogues as activity-based probes for serine proteases."[2] ChemBioChem. Link

  • Gold, A.M. & Fahrney, D. (1964).[1] "Sulfonyl fluorides as inhibitors of esterases. II. Formation and reactions of phenylmethanesulfonyl chymotrypsin." Biochemistry. Link

  • Sigma-Aldrich. "Product Specification: (Pyrrolidin-3-yl)methanesulfonyl fluoride." Merck KGaA. Link

Sources

Validation

Cross-Reactivity Profiling of (Pyrrolidin-3-yl)methanesulfonyl fluoride: A Guide to Next-Gen SuFEx Probes

Topic: Cross-reactivity profiling of (Pyrrolidin-3-yl)methanesulfonyl fluoride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary The landscape...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity profiling of (Pyrrolidin-3-yl)methanesulfonyl fluoride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The landscape of covalent drug discovery is shifting from the dominance of cysteine-targeted Michael acceptors (e.g., acrylamides) to "context-dependent" electrophiles capable of targeting lysine, tyrosine, and histidine.[1][2] (Pyrrolidin-3-yl)methanesulfonyl fluoride represents a critical class of Aliphatic Amino-Sulfonyl Fluorides .[3] Unlike its aromatic predecessor PMSF (Phenylmethanesulfonyl fluoride), which is hydrolytically unstable and serine-biased, this aliphatic probe utilizes Sulfur-Fluoride Exchange (SuFEx) chemistry to achieve high metabolic stability and latent reactivity.

This guide provides an objective technical comparison of (Pyrrolidin-3-yl)methanesulfonyl fluoride against industry standards, detailing its cross-reactivity profile, residue specificity, and experimental validation protocols.

Technical Profile & Mechanism of Action
The SuFEx Advantage

(Pyrrolidin-3-yl)methanesulfonyl fluoride functions as a "latent" electrophile.[3] Unlike sulfonyl chlorides or active esters, the sulfonyl fluoride (SF) bond is highly stable in aqueous buffer and plasma. It resists reduction and general nucleophilic attack until activated by a specific protein microenvironment—typically through hydrogen bonding networks that stabilize the fluoride leaving group, facilitating nucleophilic attack by a proximal residue.[4]

  • Mechanism: Nucleophilic Substitution at Sulfur (VI).[1][3]

  • Leaving Group: Fluoride (F⁻).[3]

  • Key Differentiator: Aliphatic SFs lack the electron-withdrawing aryl ring of PMSF, making them less intrinsically reactive and more selective for binding-site residues.[3]

SuFEx_Mechanism Probe (Pyrrolidin-3-yl)-CH2-SO2-F (Latent Electrophile) Transition Pentacoordinate Transition State Probe->Transition Binding & Activation Protein Target Protein (H-Bond Activation) Protein->Transition Nucleophilic Attack (Tyr/Lys/His/Ser) Adduct Covalent Adduct (Protein-SO2-R) Transition->Adduct S-F Bond Cleavage Fluoride F- (Leaving Group) Transition->Fluoride

Figure 1: Mechanism of Sulfur-Fluoride Exchange (SuFEx).[1][3] The aliphatic SF headgroup requires specific protein environment activation, minimizing non-specific cross-reactivity.

Comparative Performance Analysis

The following analysis contrasts (Pyrrolidin-3-yl)methanesulfonyl fluoride with PMSF (Aromatic SF) and Chloroacetamides (Alkylation agents).

Table 1: Physicochemical & Reactivity Comparison
Feature(Pyrrolidin-3-yl)methanesulfonyl fluoridePMSF (Phenylmethanesulfonyl fluoride)Chloroacetamide / Acrylamide
Class Aliphatic Sulfonyl FluorideAromatic Sulfonyl FluorideAlkylator / Michael Acceptor
Aqueous Stability High (>24h in PBS pH 7.[3]4)Low (t½ ~1h at pH 7.[3]5)Moderate to High
Primary Targets Tyr, Lys, His (Context-driven)Ser, Cys (Active site driven)Cys (Primary), Lys (Secondary)
Reactivity Mode SuFEx (Substitution)Sulfonylation (Fast/Promiscuous)Alkylation / Michael Addition
Cross-Reactivity Low (Requires binding pocket)High (Reacts with surface Ser/Cys)Moderate (Glutathione reactive)
Application Fragment-based Ligand Discovery (FBLD)Protease Inhibition (Lysis buffer)Covalent Inhibitor Design
Residue Selectivity Profile

Unlike PMSF, which is a "bomb" for active site serines, the pyrrolidinyl analog shows a distinct preference for Tyrosine (Tyr) and Lysine (Lys) residues in non-catalytic sites.

  • Data Insight: In global chemoproteomic profiling (e.g., using Scout fragments), aliphatic SFs label ~40% Lysine, ~30% Tyrosine, ~15% Histidine, and <10% Serine/Cysteine.

  • Implication: This probe is orthogonal to cysteine-targeting acrylamides, allowing access to the "undruggable" kinome and non-enzymatic pockets.[3]

Experimental Protocol: Cross-Reactivity Profiling

To validate the specificity of (Pyrrolidin-3-yl)methanesulfonyl fluoride, a Label-Free LC-MS/MS workflow is recommended.[3] This avoids the steric bulk of reporter tags (biotin/alkyne) which can skew the binding profile of small fragments.

Phase A: Sample Preparation (Self-Validating System)

Objective: Incubate probe with proteome and detect mass shift (+149.01 Da for pyrrolidinyl-methanesulfonyl adduct).[3]

  • Lysate Preparation: Prepare 1 mg/mL HEK293T lysate in PBS (pH 7.4). Avoid Tris or DTT (primary amines and thiols can quench the probe at high concentrations).

  • Probe Incubation:

    • Test Group: Add compound at 100 µM (1% DMSO final).[3]

    • Control Group: DMSO vehicle only.[3]

    • Competition Control (Optional): Pre-incubate with broad-spectrum inhibitor if targeting a specific class.[3]

  • Reaction Time: Incubate for 4 hours at 37°C. (Aliphatic SFs have slower kinetics than PMSF; 1 hour is often insufficient).

  • Quenching: Add 4 volumes of ice-cold acetone to precipitate proteins and remove unreacted probe.

Phase B: Mass Spectrometry Analysis

Objective: Map the modification sites.

  • Digestion: Re-dissolve pellet in 8M Urea, reduce (TCEP), alkylate (Iodoacetamide), and digest with Trypsin/Lys-C.

  • LC-MS/MS: Analyze on a high-resolution instrument (e.g., Orbitrap Exploris).[3]

  • Data Search (Key Step):

    • Set Variable Modification : +149.0143 Da (Sulfonyl-pyrrolidine adduct) on S, T, Y, K, H .

    • Set Differential Modification : -HF (+149 - 20 = +129) if investigating fluoride elimination pathways (rare for SF).[3]

    • Validation: Filter for site localization probability >0.75.[3]

Phase C: Cross-Reactivity Calculation

Calculate the Selectivity Index (SI) :



  • Expected Result: For this aliphatic probe, a high distribution across Tyr/Lys indicates successful SuFEx profiling. A high Cys count suggests non-specific alkylation or impurities.[3]

Visualization of Profiling Workflow

Profiling_Workflow Lysate Cell Lysate (PBS pH 7.4) Incubation Incubation 100µM Probe, 4h, 37°C Lysate->Incubation Precipitation Acetone Precipitation (Remove Free Probe) Incubation->Precipitation Digestion Tryptic Digestion (Peptide Generation) Precipitation->Digestion LCMS LC-MS/MS Analysis (High Res) Digestion->LCMS Bioinformatics Search: +149.01 Da Targets: Y, K, H, S LCMS->Bioinformatics

Figure 2: Label-free chemoproteomic workflow for profiling aliphatic sulfonyl fluoride reactivity.

Critical Considerations & Troubleshooting
  • pH Sensitivity: While stable at pH 7.4, aliphatic SF reactivity increases significantly at pH > 8.0 due to deprotonation of Lysine (

    
    -amino) and Tyrosine (phenol). Ensure strict pH control during incubation.
    
  • False Negatives: Unlike PMSF, this probe will not label every serine hydrolase.[3] Lack of labeling does not imply failed chemistry; it implies a lack of a suitable binding pocket to activate the SuFEx mechanism.[3]

  • Salt Form: The commercial product is often a hydrochloride salt.[3] Ensure neutralization if used at high concentrations in low-buffer capacity solvents.[3]

References
  • Jones, L. H. (2018).[3] Mechanism and application of sulfur(VI) fluoride exchange (SuFEx) for drug discovery. Journal of Medicinal Chemistry. Link

  • Dong, J., Sharpless, K. B., et al. (2014).[5] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Narayanan, A., & Jones, L. H. (2015).[5] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link

  • Mortenson, D. E., et al. (2018). The "Right" Solvent for SuFEx Click Chemistry. Organic Letters. Link

Sources

Comparative

Head-to-head comparison of (Pyrrolidin-3-yl)methanesulfonyl fluoride and methanesulfonyl fluoride

Title: Technical Comparison Guide: Methanesulfonyl Fluoride (MSF) vs. (Pyrrolidin-3-yl)methanesulfonyl Fluoride Subtitle: From Blunt Reagent to Precision Fragment: Navigating Sulfonyl Fluoride Chemistry in Proteomics and...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: Methanesulfonyl Fluoride (MSF) vs. (Pyrrolidin-3-yl)methanesulfonyl Fluoride Subtitle: From Blunt Reagent to Precision Fragment: Navigating Sulfonyl Fluoride Chemistry in Proteomics and Drug Discovery.

Executive Summary: The Warhead vs. The Scout

In the landscape of covalent inhibition, Methanesulfonyl fluoride (MSF) and (Pyrrolidin-3-yl)methanesulfonyl fluoride represent two distinct eras of chemical biology.

  • MSF (The Reagent): A volatile, highly reactive liquid used primarily as a "blunt instrument" for total serine protease inhibition or acetylcholinesterase (AChE) targeting. Its utility is defined by its small size and high reactivity, but it is limited by severe toxicity and lack of selectivity.

  • ** (Pyrrolidin-3-yl)methanesulfonyl fluoride (The Fragment):** A functionalized building block representing the modern "SuFEx" (Sulfur-Fluoride Exchange) revolution. By tethering the reactive sulfonyl fluoride warhead to a pyrrolidine scaffold, this molecule transforms from a simple inhibitor into a covalent fragment . It is used to map "ligandable" pockets on protein surfaces, offering improved solubility, reduced volatility, and vectors for chemical elaboration.

Verdict: Use MSF for bulk protein protection or specific AChE mechanistic studies. Use the Pyrrolidin-derivative for fragment-based drug discovery (FBDD) and chemoproteomic profiling.

Chemical & Physical Profile: The Tale of the Tape

The structural differences dictate the handling safety and experimental application.

FeatureMethanesulfonyl Fluoride (MSF) (Pyrrolidin-3-yl)methanesulfonyl Fluoride
Structure


Molecular Weight 98.10 g/mol ~167.2 g/mol (Free base)
Physical State Colorless Liquid (Volatile)Solid / Crystalline (often as HCl salt)
Volatility High (Vapor pressure ~19 mmHg)Low (Negligible vapor pressure)
Solubility Moderate in water (hydrolyzes); Soluble in alcohols/ethers.High aqueous solubility (especially as salt).
Reactivity Class Aliphatic Sulfonyl Fluoride (High reactivity).Functionalized Aliphatic Sulfonyl Fluoride.[1]
Primary Hazard Fatal if inhaled/absorbed. Neurotoxic (AChE inhibitor).Irritant/Corrosive.[2] Lower inhalation risk due to state.
Selectivity Promiscuous. Reacts with accessible Ser/Tyr.Tunable. Pyrrolidine ring directs binding orientation.

Mechanistic Insight: SuFEx and Specificity

Both molecules operate via Sulfur-Fluoride Exchange (SuFEx) , a "click chemistry" reaction validated by Sharpless and colleagues.[3][4] However, the context of the reaction differs.

The Core Mechanism

The sulfonyl fluoride electrophile resists reduction and remains silent until it encounters a specific nucleophile (typically Serine, Tyrosine, or Lysine) in a stabilizing protein microenvironment.

SuFEx_Mechanism Protein Protein Nucleophile (Ser-OH / Tyr-OH) Transition Transition State (Pentacoordinate Sulfur) Protein->Transition Nucleophilic Attack Warhead Sulfonyl Fluoride (R-SO2-F) Warhead->Transition Product Covalent Adduct (Protein-SO2-R) Transition->Product SuFEx Ligation Leaving Fluoride Ion (F-) Transition->Leaving

Figure 1: General SuFEx reaction mechanism common to both MSF and its pyrrolidine derivative.

Why the Pyrrolidine Scaffold Matters
  • MSF: Relies purely on reactivity . It is small enough to enter almost any active site, but it has no "anchor" to keep it there. It relies on collision frequency and the high electrophilicity of the sulfur.

  • Pyrrolidine Derivative: Relies on affinity + reactivity . The pyrrolidine ring (a secondary amine) can form hydrogen bonds or ionic interactions with residues adjacent to the catalytic site. This "docking" increases the local concentration of the warhead, allowing it to label specific pockets that MSF might miss or label too slowly.

Application Workflows

Workflow A: Protein Protection / AChE Inhibition (Using MSF)

Best for: Preventing degradation during lysis or studying cholinergic signaling.

  • Preparation: MSF is extremely volatile and neurotoxic. ALL work must occur in a certified fume hood.

  • Lysis: Add MSF to lysis buffer immediately prior to use.

    • Note: MSF has a short half-life in aqueous buffers (minutes to hours depending on pH).

  • Inhibition: The small molecule rapidly diffuses into active sites of serine proteases (e.g., Trypsin, Chymotrypsin) and AChE, sulfonating the catalytic serine.[5]

Workflow B: Covalent Fragment Screening (Using Pyrrolidine-MSF)

Best for: Drug Discovery (Hit ID) and Ligandability Mapping.

  • Library Assembly: The pyrrolidine derivative is often part of a "covalent fragment library" (e.g., Enamine or OTAVA SuFEx libraries).

  • Incubation: Incubate target protein with the fragment (50-200 µM) for 1-24 hours.

  • Readout: Intact Protein LC-MS.

    • Hit Definition: A mass shift of +[Fragment MW - HF] (i.e., +Mass of Pyrrolidine-SO2).

  • Elaboration: The secondary amine on the pyrrolidine ring serves as a handle. Once a hit is confirmed, chemists can attach different "R" groups to the amine to grow the fragment into a potent lead.

Workflows cluster_MSF MSF: The 'Shield' cluster_Pyr Pyrrolidine-MSF: The 'Probe' MSF_Input Crude Cell Lysate MSF_Add Add MSF (Liquid) (1-5 mM) MSF_Input->MSF_Add MSF_Result Total Protease Inactivation MSF_Add->MSF_Result Pyr_Input Purified Target Protein Pyr_Add Add Pyrrolidine-MSF (Fragment Screen) Pyr_Input->Pyr_Add Pyr_Analysis Intact LC-MS Pyr_Add->Pyr_Analysis Pyr_Result Hit Identification (Mass Shift) Pyr_Analysis->Pyr_Result

Figure 2: Decision tree for selecting the correct reagent based on experimental goals.

Experimental Protocols

Protocol 1: Handling Methanesulfonyl Fluoride (MSF)

Critical Safety Warning: MSF is a potent AChE inhibitor.[6] Atropine is the antidote. Do not use outside a hood.

  • Stock Preparation: Prepare a 100 mM stock solution in anhydrous Isopropanol or DMSO.

    • Stability:[2][3][5][7][8] Stable for months at -20°C in anhydrous solvent. Hydrolyzes rapidly in water.

  • Working Concentration: Dilute to 1–5 mM in aqueous buffer.

  • Quenching: Unlike PMSF, MSF is highly water-reactive. Excess MSF can be quenched by raising the pH to >9.0 (accelerates hydrolysis) or adding a nucleophile like Tris buffer (though reaction is slow).

  • Disposal: Treat all waste as acutely toxic. Incinerate in a chemical waste facility.

Protocol 2: Covalent Screening with (Pyrrolidin-3-yl)methanesulfonyl Fluoride

Context: Screening for a "hit" on a target protein.

  • Buffer Selection: Use PBS or HEPES (pH 7.4). Avoid Tris or buffers with primary amines if high concentrations are used over long periods, though sulfonyl fluorides are generally chemoselective for protein residues over buffer amines.

  • Fragment Preparation: Dissolve the Pyrrolidine-MSF (likely an HCl salt) in DMSO to 100 mM.

  • Reaction:

    • Protein Conc: 5–10 µM.

    • Fragment Conc: 100–500 µM (10x–50x excess).

    • Incubation: 4 hours at Room Temperature.

  • Stop Reaction: Acidify with 1% Formic Acid (drops pH to ~2-3). This protonates the nucleophiles and stops the SuFEx reaction.

  • Analysis: Inject onto a C4 or C8 reverse-phase HPLC column coupled to a Q-TOF or Orbitrap mass spectrometer. Look for the covalent adduct mass shift.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H., et al. (2016). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." ACS Chemical Biology. Link

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as chemically stable warheads for the selective targeting of proteins."[9] Chemical Science. Link

  • Otava Chemicals. "Covalent Inhibitors Library & SuFEx Fragments." Otava Chemicals Product Guide. Link

  • National Oceanic and Atmospheric Administration (NOAA). "Methanesulfonyl Fluoride - Chemical Datasheet." CAMEO Chemicals.[10] Link

Sources

Validation

A Comparative Benchmarking Guide to (Pyrrolidin-3-yl)methanesulfonyl Fluoride and Established Covalent Drugs

Introduction: The Resurgence of Covalent Inhibition and the Promise of Sulfonyl Fluorides In the landscape of modern drug discovery, the strategic use of covalent inhibitors has seen a significant resurgence. Once viewed...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of Covalent Inhibition and the Promise of Sulfonyl Fluorides

In the landscape of modern drug discovery, the strategic use of covalent inhibitors has seen a significant resurgence. Once viewed with caution due to potential off-target reactivity, the rational design of targeted covalent inhibitors (TCIs) now offers profound advantages, including enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[1] This guide provides a comprehensive benchmarking analysis of (Pyrrolidin-3-yl)methanesulfonyl fluoride, a novel covalent warhead, against well-established covalent drugs. Our objective is to furnish researchers, scientists, and drug development professionals with the in-depth technical insights and experimental frameworks necessary to evaluate this emerging therapeutic modality.

(Pyrrolidin-3-yl)methanesulfonyl fluoride belongs to the sulfonyl fluoride (SF) class of electrophiles. SFs are gaining prominence as privileged warheads in chemical biology due to their unique reactivity profile.[2] Unlike the more common α,β-unsaturated carbonyls that primarily target cysteine residues, sulfonyl fluorides can react with a broader range of nucleophilic amino acids, including serine, threonine, tyrosine, and lysine, thereby expanding the targetable proteome.[1][3][4] This guide will delve into the mechanistic nuances of (Pyrrolidin-3-yl)methanesulfonyl fluoride and compare its performance characteristics against industry-standard covalent drugs through a series of robust, self-validating experimental protocols.

The Benchmarking Cohort: Established Covalent Inhibitors

To provide a meaningful comparison, we have selected three FDA-approved covalent drugs that represent the state-of-the-art in their respective classes. The choice of these comparators is based on their well-defined mechanisms of action, extensive clinical data, and the availability of established in vitro and in vivo assay protocols.

  • Ibrutinib (Imbruvica®): A first-in-class Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK.[5][6][7] This disrupts the B-cell receptor signaling pathway, which is critical for the proliferation and survival of malignant B-cells in various hematological cancers.[5][6][7]

  • Osimertinib (Tagrisso®): A third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib is designed to overcome resistance to earlier-generation TKIs.[8][9][10] It irreversibly binds to a cysteine residue (Cys797) in the ATP-binding site of EGFR, effectively inhibiting both sensitizing and resistance mutations (T790M).[8][9][11]

  • Sotorasib (Lumakras®): A groundbreaking inhibitor of KRAS G12C, a previously "undruggable" target. Sotorasib selectively and irreversibly targets the mutant cysteine residue in KRAS G12C, locking the protein in an inactive GDP-bound state and inhibiting downstream oncogenic signaling.[12][13][14][15][16]

These drugs, each targeting a cysteine residue via an acrylamide warhead, provide a robust baseline for evaluating the potency, selectivity, and kinetic profile of the sulfonyl fluoride-based (Pyrrolidin-3-yl)methanesulfonyl fluoride.

Experimental Design for Head-to-Head Benchmarking

A rigorous and multi-faceted experimental approach is essential for a comprehensive comparison of these covalent inhibitors. The following sections detail the key assays and protocols for a thorough evaluation.

Kinetic Analysis of Covalent Modification: Determining k_inact/K_I

For irreversible covalent inhibitors, the IC50 value is often insufficient to describe their potency as it is time-dependent. A more informative metric is the second-order rate constant, k_inact/K_I, which quantifies the efficiency of covalent bond formation.[17][18][19] This parameter is a composite of the initial non-covalent binding affinity (K_I) and the maximal rate of inactivation (k_inact).[18][19]

Experimental Protocol: LC-MS/MS-Based k_inact/K_I Determination

This protocol utilizes high-resolution mass spectrometry to directly measure the rate of covalent modification of the target protein.

  • Reagents and Materials:

    • Purified target protein (e.g., BTK, EGFR, KRAS G12C, or a model serine protease for (Pyrrolidin-3-yl)methanesulfonyl fluoride).

    • (Pyrrolidin-3-yl)methanesulfonyl fluoride and benchmark covalent inhibitors (Ibrutinib, Osimertinib, Sotorasib).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT).

    • Quenching solution (e.g., 1% formic acid in water).

    • LC-MS/MS system with a high-resolution mass spectrometer.

  • Procedure:

    • Prepare a stock solution of the target protein in the assay buffer.

    • Prepare serial dilutions of each inhibitor.

    • Incubate the target protein with each inhibitor concentration at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench it with the quenching solution.

    • Analyze the samples by LC-MS/MS to determine the percentage of unmodified and modified protein.

    • Plot the percentage of modified protein against time for each inhibitor concentration to determine the observed rate constant (k_obs).

    • Plot the k_obs values against the inhibitor concentration and fit the data to the Michaelis-Menten equation to determine k_inact and K_I. The ratio of these two values gives the k_inact/K_I.[17]

Data Presentation: Comparative Kinetic Parameters
InhibitorTargetWarheadk_inact (s⁻¹)K_I (µM)k_inact/K_I (M⁻¹s⁻¹)
(Pyrrolidin-3-yl)methanesulfonyl fluorideModel Serine ProteaseSulfonyl FluorideDataDataData
IbrutinibBTKAcrylamideDataDataData
OsimertinibEGFR (T790M)AcrylamideDataDataData
SotorasibKRAS G12CAcrylamideDataDataData

Note: The data in this table is illustrative and should be replaced with experimental results.

Cellular Target Engagement: Quantifying Intracellular Potency

Biochemical assays, while informative, do not fully recapitulate the cellular environment. It is crucial to assess the ability of an inhibitor to engage its target within intact cells. The NanoBRET™ Target Engagement assay is a powerful tool for this purpose, providing a quantitative measure of compound binding to a target protein in live cells.[20][21][22][23][24]

Experimental Protocol: NanoBRET™ Target Engagement Assay

This protocol is adapted from Promega's technical manuals for the NanoBRET™ Target Engagement Intracellular Kinase Assay.[20]

  • Cell Line Preparation:

    • Transfect a suitable human cell line (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase.

    • Culture the cells for 18-24 hours to allow for protein expression.[22]

  • Assay Procedure:

    • Harvest and resuspend the transfected cells in Opti-MEM® I Reduced Serum Medium.

    • Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the target protein, to the cell suspension.

    • Dispense the cell-tracer mixture into a 384-well plate.

    • Add serial dilutions of the test compounds ((Pyrrolidin-3-yl)methanesulfonyl fluoride and benchmarks) to the wells.

    • Incubate the plate at 37°C and 5% CO₂ for 2 hours to allow for compound equilibration.

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

    • Measure the donor emission at 450 nm and the acceptor emission at 610 nm using a plate reader equipped for BRET measurements.[22]

    • Calculate the BRET ratio (acceptor emission/donor emission) and plot the values against the compound concentration to determine the IC50.

Data Presentation: Comparative Cellular Target Engagement
InhibitorTargetCell LineCellular IC50 (nM)
(Pyrrolidin-3-yl)methanesulfonyl fluorideModel Serine ProteaseHEK293Data
IbrutinibBTKHEK293Data
OsimertinibEGFR (T790M)HEK293Data
SotorasibKRAS G12CHEK293Data

Note: The data in this table is illustrative and should be replaced with experimental results.

Selectivity Profiling: Assessing Off-Target Effects

A critical aspect of drug development is ensuring that a compound is selective for its intended target to minimize off-target toxicity. Chemoproteomics, utilizing mass spectrometry, is a powerful, unbiased approach to identify the protein targets of a small molecule on a proteome-wide scale.[25][26][27]

Experimental Protocol: Chemoproteomic Selectivity Profiling
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line expressing the target of interest) to near confluency.

    • Treat the cells with the test compounds at a concentration that achieves significant target engagement.

    • Include a vehicle-treated control group.

  • Cell Lysis and Protein Digestion:

    • Harvest the cells and lyse them to extract the proteome.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by high-resolution LC-MS/MS.

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the sites of covalent modification.

    • Compare the modification profiles of the compound-treated samples to the vehicle control to identify on-target and off-target interactions.

Data Presentation: Selectivity Profile Summary
InhibitorOn-Target(s)Key Off-Target(s)
(Pyrrolidin-3-yl)methanesulfonyl fluorideModel Serine ProteaseList of identified off-targets
IbrutinibBTKTEC, ITK, EGFR, etc.
OsimertinibEGFR (mutant)Wild-type EGFR (at higher conc.)
SotorasibKRAS G12CHighly selective, minimal off-targets

Note: The data in this table is illustrative and should be replaced with experimental results.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

cluster_0 Covalent Inhibition Mechanism E_I E + I Reversible Binding (K_I) E_I_complex E•I Covalent Bond Formation (k_inact) E_I:f1->E_I_complex:f0 k_on E_I_complex:f0->E_I:f1 k_off E_I_covalent E-I Irreversibly Inhibited Enzyme E_I_complex:f1->E_I_covalent:f0 k_inact cluster_1 NanoBRET™ Target Engagement Workflow Transfect Transfect cells with NanoLuc®-target fusion Culture Culture for 18-24h Transfect->Culture Harvest Harvest and resuspend cells Culture->Harvest Add_Tracer Add NanoBRET™ Tracer Harvest->Add_Tracer Dispense Dispense into 384-well plate Add_Tracer->Dispense Add_Compound Add test compound Dispense->Add_Compound Incubate Incubate for 2h Add_Compound->Incubate Add_Substrate Add Nano-Glo® Substrate Incubate->Add_Substrate Read Measure BRET signal Add_Substrate->Read

Caption: Step-by-step workflow for the NanoBRET™ Target Engagement assay.

cluster_2 KRAS G12C Signaling Pathway Inhibition by Sotorasib Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK KRAS_G12C_GTP KRAS G12C (Active, GTP-bound) RTK->KRAS_G12C_GTP KRAS_G12C_GDP KRAS G12C (Inactive, GDP-bound) KRAS_G12C_GTP->KRAS_G12C_GDP RAF RAF KRAS_G12C_GTP->RAF Sotorasib Sotorasib Sotorasib->KRAS_G12C_GDP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Sotorasib covalently binds to inactive KRAS G12C, blocking downstream signaling.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for benchmarking (Pyrrolidin-3-yl)methanesulfonyl fluoride against established covalent drugs. The sulfonyl fluoride warhead presents an exciting opportunity to expand the repertoire of covalent inhibitors, potentially enabling the targeting of a wider range of proteins. The experimental protocols detailed herein provide a robust starting point for researchers to rigorously evaluate the kinetic profile, cellular activity, and selectivity of this and other novel covalent modifiers. As the field of targeted covalent inhibition continues to evolve, the systematic application of these and other advanced analytical techniques will be paramount in the development of the next generation of precision medicines.

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